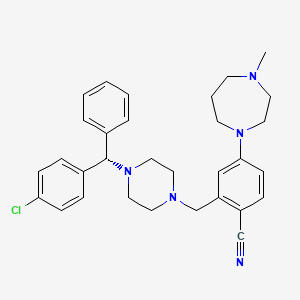
Hcv-IN-33
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hcv-IN-33 is a compound known for its role as an inhibitor of the Hepatitis C virus (HCV). It is specifically designed to prevent the entry of the virus into host cells, thereby inhibiting the infection process. This compound has garnered significant attention due to its potential in treating HCV infections, which are a major cause of chronic liver diseases such as cirrhosis and hepatocellular carcinoma .
Méthodes De Préparation
The synthesis of Hcv-IN-33 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized using a series of organic reactions, including condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions. These functional groups are essential for the compound’s inhibitory activity.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry
Industrial production methods for this compound are still under development, but they generally follow the same synthetic route as laboratory-scale synthesis, with optimizations for large-scale production.
Analyse Des Réactions Chimiques
Hcv-IN-33 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its inhibitory activity.
Substitution: Substitution reactions are commonly used in the synthesis of this compound to introduce different functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of certain functional groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Hcv-IN-33 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study the mechanisms of viral entry inhibition and to develop new antiviral agents.
Biology: In biological research, the compound is used to investigate the cellular mechanisms of HCV infection and to identify potential therapeutic targets.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of HCV infections. Its ability to inhibit viral entry makes it a promising candidate for antiviral therapy.
Industry: In the pharmaceutical industry, this compound is used in the development of new antiviral drugs and in the screening of potential drug candidates .
Mécanisme D'action
The mechanism of action of Hcv-IN-33 involves the inhibition of the entry of the Hepatitis C virus into host cells. The compound targets specific proteins on the surface of the virus, preventing it from binding to and entering the host cell. This inhibition blocks the initial step of the viral infection process, thereby preventing the virus from replicating and spreading .
Comparaison Avec Des Composés Similaires
Hcv-IN-33 is unique compared to other similar compounds due to its specific mechanism of action and its high potency as an entry inhibitor. Similar compounds include:
Boceprevir: An HCV protease inhibitor that targets the NS3/4A protease, preventing viral replication.
Telaprevir: Another HCV protease inhibitor with a similar mechanism of action to Boceprevir.
Sofosbuvir: A nucleotide analog that inhibits the NS5B polymerase, essential for viral RNA replication .
This compound stands out due to its unique target and mechanism, making it a valuable addition to the arsenal of antiviral agents against HCV.
Propriétés
Formule moléculaire |
C31H36ClN5 |
|---|---|
Poids moléculaire |
514.1 g/mol |
Nom IUPAC |
2-[[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]methyl]-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile |
InChI |
InChI=1S/C31H36ClN5/c1-34-14-5-15-36(19-16-34)30-13-10-27(23-33)28(22-30)24-35-17-20-37(21-18-35)31(25-6-3-2-4-7-25)26-8-11-29(32)12-9-26/h2-4,6-13,22,31H,5,14-21,24H2,1H3/t31-/m0/s1 |
Clé InChI |
SMHJTFBKCKZDSO-HKBQPEDESA-N |
SMILES isomérique |
CN1CCCN(CC1)C2=CC(=C(C=C2)C#N)CN3CCN(CC3)[C@@H](C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
SMILES canonique |
CN1CCCN(CC1)C2=CC(=C(C=C2)C#N)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12404036.png)
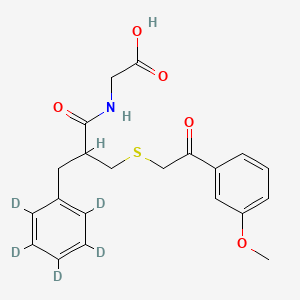
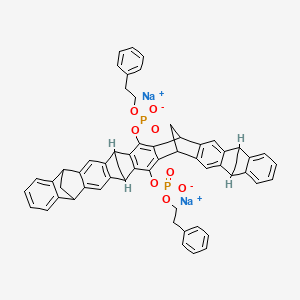
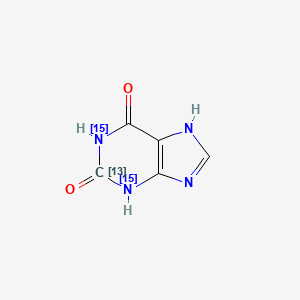
![(Z)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S,3S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pent-2-enoic acid](/img/structure/B12404061.png)
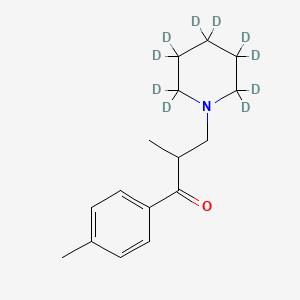
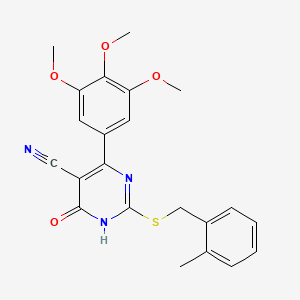
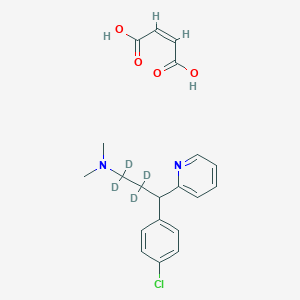
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline](/img/structure/B12404106.png)
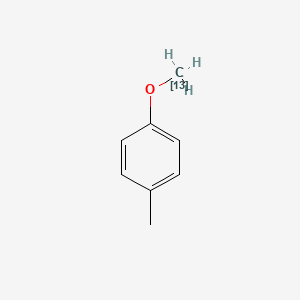

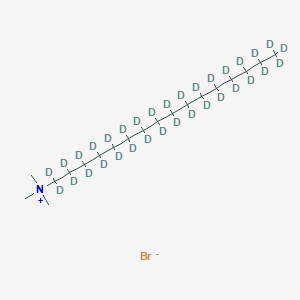
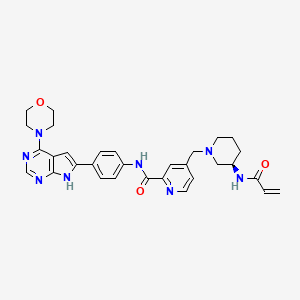
![(1S)-1'-[6-(3-amino-2-chlorophenyl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12404142.png)
